molecular formula C12H9F3N2O2 B7905206 (1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid CAS No. 1283720-62-6

(1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid

Cat. No.: B7905206
CAS No.: 1283720-62-6
M. Wt: 270.21 g/mol
InChI Key: LVRBVMBTWHDJDG-UHFFFAOYSA-N
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Description

(1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a trifluoromethyl group and a phenyl ring in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the phenyl ring: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

    Formation of the acetic acid moiety: This can be achieved by carboxylation of the corresponding intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

(1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • (1-Phenyl-3-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid
  • (1-Phenyl-5-methyl-1H-pyrazol-4-YL)-acetic acid
  • (1-Phenyl-5-trifluoromethyl-1H-pyrazol-3-YL)-acetic acid

Comparison:

  • (1-Phenyl-5-trifluoromethyl-1H-pyrazol-4-YL)-acetic acid is unique due to the position of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
  • The presence of the trifluoromethyl group at the 5-position enhances the compound’s stability and lipophilicity, making it more effective in certain applications.

Properties

IUPAC Name

2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)11-8(6-10(18)19)7-16-17(11)9-4-2-1-3-5-9/h1-5,7H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRBVMBTWHDJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201305
Record name 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283720-62-6
Record name 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283720-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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